An In-depth Technical Guide to 3-(2,2-Difluoroethyl)azetidine Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(2,2-Difluoroethyl)azetidine Hydrochloride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 3-(2,2-Difluoroethyl)azetidine hydrochloride, a fluorinated heterocyclic compound of increasing interest to the pharmaceutical and medicinal chemistry sectors. Azetidine scaffolds are prized in drug discovery for their ability to impart desirable physicochemical properties, and the strategic introduction of fluorine can further enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document details the molecular profile of the title compound, a proposed, robust synthetic pathway from commercially available starting materials, predicted analytical characterization data, and a discussion of its potential applications in drug development. All protocols and claims are substantiated with references to peer-reviewed literature and established chemical principles.
Introduction: The Strategic Value of Fluorinated Azetidines
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged" structural motifs in modern drug discovery.[1] Their inherent ring strain and three-dimensional character provide a rigid scaffold that can improve ligand-receptor interactions and offer novel intellectual property space. The substitution of hydrogen atoms with fluorine, a bioisostere for hydrogen with unique electronic properties, is a widely employed strategy to modulate a drug candidate's profile. Specifically, the gem-difluoroethyl moiety can act as a lipophilic hydrogen bond acceptor and is known to block metabolic oxidation at the adjacent position, thereby improving a compound's pharmacokinetic profile. This guide focuses on 3-(2,2-Difluoroethyl)azetidine hydrochloride, a building block that combines the benefits of the azetidine core with the strategic advantages of fluorine substitution.
Molecular Profile and Physicochemical Properties
3-(2,2-Difluoroethyl)azetidine hydrochloride is the salt form of the parent amine, which enhances its stability and water solubility, making it more amenable to handling, storage, and use in aqueous biological assays.[1][3]
Chemical Structure
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Compound Name: 3-(2,2-Difluoroethyl)azetidine hydrochloride
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CAS Number: 1909327-86-1[4]
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Molecular Formula: C₅H₁₀ClF₂N
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Molecular Weight: 161.60 g/mol
Predicted Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on structurally related azetidine hydrochloride salts.
| Property | Predicted Value | Rationale / Reference |
| Appearance | White to off-white crystalline solid | Typical appearance for small molecule amine hydrochloride salts.[3] |
| Melting Point | >250 °C (decomposes) | Azetidine hydrochloride salts often have high melting points, frequently decomposing before melting.[2][5] |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[6] |
| Stability & Storage | Hygroscopic; store under inert gas at 2-8 °C. | The compound is expected to be hygroscopic and may be sensitive to strong bases or metals due to ring strain.[1] |
Proposed Synthesis and Purification
Caption: Proposed synthetic route for 3-(2,2-Difluoroethyl)azetidine HCl.
Experimental Protocol: A Plausible Approach
This step employs a Wittig-type reaction to introduce the difluoro-substituted exocyclic double bond. The ylide can be generated in situ from (difluoromethyl)triphenylphosphonium bromide and a strong base.
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Rationale: The Horner-Wadsworth-Emmons or Wittig reaction is a standard and highly effective method for converting ketones into alkenes.[7][8][9] The use of a fluorinated phosphonium ylide is a common strategy for introducing difluoromethylene groups.
-
Procedure:
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To a stirred suspension of (difluoromethyl)triphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add a strong base such as n-butyllithium (1.1 eq.) dropwise.
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Stir the resulting deep red solution for 1 hour at -78 °C to ensure complete ylide formation.
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Add a solution of 1-Boc-3-azetidinone (1.0 eq.) in anhydrous THF dropwise to the ylide solution.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
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Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the target alkene.
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The exocyclic double bond is reduced via catalytic hydrogenation to yield the saturated difluoroethyl side chain.
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard, clean, and efficient method for the reduction of carbon-carbon double bonds that are not part of an aromatic system.[10]
-
Procedure:
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Dissolve the N-Boc-3-(2,2-difluoroethylidene)azetidine (1.0 eq.) from the previous step in methanol.
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Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%).
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Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
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Stir the reaction vigorously until TLC or GC-MS analysis indicates complete consumption of the starting material.
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Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for the next step without further purification.
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The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.
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Rationale: The Boc protecting group is designed to be stable under many reaction conditions but is readily cleaved by strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[11][12][13] Using HCl in an organic solvent like dioxane directly precipitates the hydrochloride salt in high purity.
-
Procedure:
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Dissolve the N-Boc-3-(2,2-difluoroethyl)azetidine (1.0 eq.) in a minimal amount of a suitable organic solvent like diethyl ether or dichloromethane at 0 °C.
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Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq.) with stirring.
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Allow the mixture to warm to room temperature and stir for 2-4 hours. A white precipitate should form.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold diethyl ether to remove any non-polar impurities.
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Dry the product under vacuum to yield 3-(2,2-Difluoroethyl)azetidine hydrochloride as a white solid.
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Analytical Characterization
Confirming the identity and purity of the final compound is critical. The following analytical techniques and predicted data serve as a benchmark for characterization.
Predicted NMR Spectroscopic Data
The following table outlines the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for the final product, dissolved in a suitable deuterated solvent such as D₂O or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).
| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constant (J) | Assignment |
| ¹H | ~6.2 ppm | Triplet of Triplets (tt) | JHF ≈ 55 Hz, JHH ≈ 4 Hz | -CHF₂ |
| ~4.0-4.2 ppm | Multiplet (m) | - | Azetidine CH ₂ (adjacent to NH₂⁺) | |
| ~3.8-4.0 ppm | Multiplet (m) | - | Azetidine CH ₂ (adjacent to NH₂⁺) | |
| ~3.0-3.3 ppm | Multiplet (m) | - | Azetidine CH (at C3) | |
| ~2.2-2.4 ppm | Triplet of Doublets (td) | JHH ≈ 15 Hz, JHF ≈ 4 Hz | -CH₂ -CHF₂ | |
| ¹³C | ~115 ppm | Triplet (t) | JCF ≈ 240 Hz | -C HF₂ |
| ~50 ppm | - | - | Azetidine C H₂ (at C2/C4) | |
| ~35 ppm | Triplet (t) | JCF ≈ 20 Hz | -C H₂-CHF₂ | |
| ~30 ppm | - | - | Azetidine C H (at C3) | |
| ¹⁹F | ~ -110 to -125 ppm | Doublet of Triplets (dt) | JFH ≈ 55 Hz, JFH ≈ 15 Hz | -CHF₂ |
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Rationale for Predictions:
-
¹H NMR: The proton on the difluoromethyl group (-CHF₂) is expected to be a triplet of triplets due to coupling with the two fluorine atoms and the adjacent methylene protons.[14] The azetidine protons adjacent to the protonated nitrogen will be deshielded and appear downfield.[15]
-
¹³C NMR: The carbon bearing the two fluorine atoms will exhibit a large one-bond carbon-fluorine coupling (¹JCF) and appear as a triplet. The adjacent carbon will show a smaller two-bond coupling (²JCF).[16][17]
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¹⁹F NMR: The two equivalent fluorine atoms will couple to the geminal proton and the two vicinal protons on the adjacent methylene group, resulting in a doublet of triplets.[18][19]
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Other Analytical Techniques
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Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion for the free base at m/z 122.07.
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Infrared (IR) Spectroscopy: Key stretches would include a broad N-H absorption around 2800-3200 cm⁻¹ for the ammonium salt and C-F stretches around 1000-1100 cm⁻¹.
Applications in Medicinal Chemistry
The structural motif of 3-(2,2-Difluoroethyl)azetidine hydrochloride is highly valuable for lead optimization in drug discovery programs. Its utility stems from several key principles.
Caption: Role of the scaffold in modulating drug properties.
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Metabolic Blocking: The difluoroethyl group can serve as a metabolically stable isostere for an ethyl or isopropyl group. The strong C-F bonds prevent cytochrome P450-mediated oxidation at that position, which can increase the half-life of a drug molecule.
-
Conformational Rigidity: The azetidine ring restricts the number of available conformations for the side chain, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[1]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atoms can lower the basicity of the azetidine nitrogen. This can be fine-tuned to optimize interactions with a target receptor or to improve oral absorption by altering the ionization state at physiological pH.
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Vector for Further Synthesis: The secondary amine of the azetidine ring serves as a versatile chemical handle for coupling to other fragments or core structures in the synthesis of more complex molecules.
Safety and Handling
As a matter of good laboratory practice, 3-(2,2-Difluoroethyl)azetidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: While a specific safety data sheet is not available, related azetidine compounds are known to be skin and eye irritants.[3] Inhalation of the dust should be avoided.
-
Handling: Work in a well-ventilated area or a chemical fume hood. The compound is predicted to be hygroscopic, so it should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
References
- Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines.
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Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Online]. Available: [Link]
- Debe, S., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
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Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Online]. Available: [Link]
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Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - Supplementary Information. [Online]. Available: [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Online]. Available: [Link]
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USCKS. 3-(2,2-difluoroethyl)azetidine hydrochloride[1909327-86-1]. [Online]. Available: [Link]
- MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1943.
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Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Online]. Available: [Link]
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UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Online]. Available: [Link]
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Master Organic Chemistry. 1H NMR chemical shift ppm table. [Online]. Available: [Link]
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Common Organic Chemistry. Wittig Reaction - Common Conditions. [Online]. Available: [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Online]. Available: [Link]
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